molecular formula C13H17BFNO6S B7953397 2-(5-Fluoro-4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoro-4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7953397
M. Wt: 345.2 g/mol
InChI Key: UEUMSGXPALDMLR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a unique combination of functional groups, including a fluoro, methanesulfonyl, and nitro group, which may impart distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenyl derivative.

    Borylation: The phenyl derivative undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and methanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The fluoro, methanesulfonyl, and nitro groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Fluorophenylboronic Acid: Contains a fluoro group, similar to the compound .

    2-Nitrophenylboronic Acid: Contains a nitro group, similar to the compound .

Uniqueness

2-(5-Fluoro-4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of functional groups, which can impart distinct reactivity and properties compared to simpler boronic acids. This uniqueness can be leveraged in designing specific reactions and applications.

Properties

IUPAC Name

2-(5-fluoro-4-methylsulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO6S/c1-12(2)13(3,4)22-14(21-12)8-6-9(15)11(23(5,19)20)7-10(8)16(17)18/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUMSGXPALDMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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